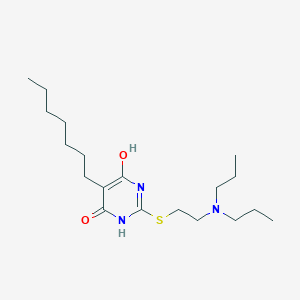![molecular formula C17H12N4S B11684646 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile CAS No. 332109-95-2](/img/structure/B11684646.png)
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile is an organic compound that features a triazine ring substituted with diphenyl groups and a sulfanyl acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with a suitable sulfanyl acetonitrile precursor
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The triazine ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The triazine ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl acetonitrile moiety may also play a role in binding to specific sites within biological systems, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde
- 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl
Uniqueness
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile is unique due to the presence of the sulfanyl acetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other triazine derivatives that may lack this functional group, thereby offering unique opportunities for research and application in various fields.
Properties
CAS No. |
332109-95-2 |
|---|---|
Molecular Formula |
C17H12N4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C17H12N4S/c18-11-12-22-17-19-15(13-7-3-1-4-8-13)16(20-21-17)14-9-5-2-6-10-14/h1-10H,12H2 |
InChI Key |
NGOJXXLIRPWZJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Fluorophenyl)-6-phenylpyridin-2-yl]phenol](/img/structure/B11684570.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11684582.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11684583.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11684589.png)
![2-[3-(3,6-dichloro-9H-carbazol-9-yl)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B11684596.png)
![(5Z)-5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684611.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684615.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11684618.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11684626.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684636.png)
![2-{[(2-Nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11684651.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684658.png)

